Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate

Medicinal Chemistry Organic Synthesis Protecting Groups

Select tert-butyl 4-hydroxy-1H-indazole-1-carboxylate for your medicinal chemistry programs. This orthogonally protected indazole derivative features a Boc group at N1 and a free C4 hydroxyl, enabling selective, divergent SAR exploration. Essential for synthesizing kinase inhibitors and Bcl-2 family protein modulators, it avoids the risks of regioisomer substitution. With a defined purity of 98% and batch-specific analytical data, it ensures reproducibility and simplifies impurity profiling in scalable process development.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
Cat. No. B13117288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-hydroxy-1h-indazole-1-carboxylate
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)O
InChIInChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-9-5-4-6-10(15)8(9)7-13-14/h4-7,15H,1-3H3
InChIKeyRPLJEWJNEZLJEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate (CAS 1228874-81-4) as a Strategic Intermediate


Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate (CAS 1228874-81-4) is a protected indazole derivative serving as a critical building block in medicinal chemistry. Its core structure is an indazole heterocycle [1], modified with a tert-butyl carbamate (Boc) protecting group at the N1 position and a free hydroxyl group at the C4 position [2]. These two functional handles confer a distinct reactivity profile, enabling its use as a selective and versatile intermediate in the synthesis of complex kinase inhibitors [3] and Bcl-2 family protein inhibitors [4]. The compound has a molecular weight of 234.25 g/mol, a predicted LogP of approximately 2.5 [2], and is commercially available with high purity specifications for research applications .

Why tert-Butyl 4-hydroxy-1H-indazole-1-carboxylate is Not Interchangeable with Other Indazole Intermediates


Indazole intermediates, including closely related analogs like 4-hydroxy-1H-indazole (CAS 81382-45-8) or other Boc-protected isomers, are not functionally interchangeable in multi-step syntheses. The presence of both a free hydroxyl group and an N-Boc protecting group on the specific indazole scaffold of tert-butyl 4-hydroxy-1H-indazole-1-carboxylate [1] dictates its unique reactivity and utility. The Boc group provides orthogonal protection, preventing unwanted reactions at the N1 position during C4 hydroxyl modifications, a strategy not possible with the unprotected 4-hydroxy-1H-indazole . This dual functionality is a prerequisite for efficient, high-yielding synthetic routes to advanced pharmaceutical leads, such as kinase inhibitors and Bcl-2 modulators [2]. Substituting this compound with a generic indazole or an alternative protected analog introduces significant risks of synthetic failure, lower yields, or the need for additional costly and time-consuming protection/deprotection steps, thereby reducing overall process efficiency and increasing costs .

Quantitative Differentiation Evidence: tert-Butyl 4-hydroxy-1H-indazole-1-carboxylate vs. Closest Analogs


Orthogonal Protection: Boc-Group Enables Selective C4 Hydroxyl Functionalization Unavailable to Unprotected Indazoles

Unlike 4-hydroxy-1H-indazole (CAS 81382-45-8), tert-butyl 4-hydroxy-1H-indazole-1-carboxylate possesses an orthogonal Boc protecting group on the N1 nitrogen. This allows for selective reactions at the C4 hydroxyl group, such as alkylation, acylation, or sulfonation, without interference or competing reactions at the N1 position . The unprotected analog, 4-hydroxy-1H-indazole, would undergo non-selective reactions under similar conditions, leading to complex mixtures and lower yields of the desired C4-modified product [1]. The Boc group can be removed later under mild acidic conditions to reveal the free N1-H for further diversification, a synthetic strategy widely employed in the construction of kinase inhibitors [2].

Medicinal Chemistry Organic Synthesis Protecting Groups

Regioisomeric Specificity: 4-Hydroxy Substitution Pattern Dictates Final Pharmacophore Conformation in Kinase Inhibitors

The 4-hydroxy substitution on the indazole ring of tert-butyl 4-hydroxy-1H-indazole-1-carboxylate is a specific regioisomer distinct from other hydroxyindazoles (e.g., 5-hydroxy-1H-indazole, CAS 15579-15-4). This specific substitution pattern is crucial for the development of certain kinase inhibitor scaffolds, as it directs the vector of functional group elaboration and influences the final molecule's binding conformation [1]. For example, 5-substituted indazoles are known Rho kinase inhibitors , whereas the 4-hydroxy regioisomer provides a different exit vector for building pharmacophores targeting kinases like PDK1, TTK, and Aurora kinases [2]. The use of the correct regioisomer is essential for achieving the desired inhibitory activity; an incorrect substitution pattern can lead to a complete loss of potency.

Structure-Activity Relationship Kinase Inhibition Drug Design

Validated Purity and Quality Specifications: 98% Purity with Batch-Specific Analytical Data

Commercial sources of tert-butyl 4-hydroxy-1H-indazole-1-carboxylate provide the compound with a standard purity specification of 98% . This level of purity is accompanied by batch-specific quality control data, including NMR, HPLC, and GC analysis . In contrast, other suppliers may offer the same compound at lower purity grades (e.g., 95%) without guaranteed analytical data . A 3% absolute difference in purity can significantly impact the yield and purity profile of subsequent synthetic steps, especially in multi-step syntheses where impurities can accumulate and lead to purification challenges or off-target effects in biological assays.

Quality Control Analytical Chemistry Procurement

Defined Physicochemical Properties Guide Experimental Design and Formulation

The compound has a well-defined set of computed physicochemical properties that are critical for experimental planning and procurement decisions. Key properties include a molecular weight of 234.25 g/mol, a predicted partition coefficient (XLogP3-AA) of 2.5 [1], and a topological polar surface area (TPSA) of 64.4 Ų [2]. The predicted LogP of ~2.5 indicates moderate lipophilicity, which is suitable for cell permeability but differs from more hydrophilic indazole analogs that lack the Boc group [1]. This property profile is distinct from other Boc-protected intermediates (e.g., tert-butyl 5-hydroxy-1H-indazole-1-carboxylate), which, despite having the same molecular weight, exhibit different TPSA and LogP values due to the altered hydroxyl position [3].

Physicochemical Properties ADME Formulation

Application in Advanced Heterocyclic Synthesis: A Validated Building Block for Kinase Inhibitor Libraries

N-Boc protected indazoles, including tert-butyl 4-hydroxy-1H-indazole-1-carboxylate, have been specifically validated as key intermediates in the rapid preparation of triazolyl-substituted kinase inhibitor libraries [1]. The synthetic methodology involves a one-pot Sonogashira coupling–TMS-deprotection–CuAAC ('click') sequence, a modern and efficient approach for building complex heterocycles [1]. The Boc group plays a critical role in protecting the indazole N1 during this sequence and can be readily removed in a subsequent step to yield the active NH-heterocycle. This contrasts with unprotected indazoles, which are incompatible with the reaction conditions due to competing side reactions at the free NH group [1]. The use of this validated building block provides a direct, literature-supported entry into a privileged chemical space with demonstrated activity against high-value oncology targets like PDK1 [2].

Library Synthesis Medicinal Chemistry Click Chemistry

Optimal Procurement and Use Cases for tert-Butyl 4-hydroxy-1H-indazole-1-carboxylate


Medicinal Chemistry: Divergent Synthesis of Kinase Inhibitor Libraries

This compound is optimally procured for medicinal chemistry programs aiming to build focused kinase inhibitor libraries. Its orthogonal Boc and 4-hydroxy functional groups allow for divergent synthesis, where the C4-hydroxyl can be derivatized (e.g., alkylated or acylated) while the N1 position remains protected . This enables the rapid exploration of structure-activity relationships (SAR) around the 4-position of the indazole core. This approach is directly supported by its use in the synthesis of PDK1 inhibitors via a validated one-pot, multi-component reaction sequence [1].

Process Chemistry: Development of Scalable Synthetic Routes to Bcl-2 Inhibitors

For process chemists developing scalable routes to Bcl-2 or Bcl-xL inhibitors, this compound serves as a high-purity, well-characterized intermediate . The defined purity specification of 98% with batch-specific analytical data [1] ensures consistent input quality for critical steps, minimizing the risk of batch failure and simplifying impurity profiling during process development and scale-up. The compound's physicochemical properties (LogP ~2.5) also inform downstream purification strategies, such as normal- or reverse-phase chromatography.

Academic and Biotech Research: Reproducible Building Block for Hypothesis-Driven Studies

Academic labs and early-stage biotech companies should prioritize this specific compound to ensure reproducibility. The 4-hydroxy regioisomer is essential for accessing a specific vector in chemical space, and substitution with a different isomer (e.g., 5-hydroxy-1H-indazole) [1] would alter the trajectory of the synthetic product, likely invalidating the biological hypothesis. Procurement of the correct, high-purity building block with documented analytical data is fundamental to obtaining reliable and publishable results in target validation and chemical biology studies.

Combinatorial Chemistry: Orthogonally Protected Monomer for Library Construction

In combinatorial chemistry, tert-butyl 4-hydroxy-1H-indazole-1-carboxylate functions as an ideal, orthogonally protected monomer for constructing diverse heterocyclic arrays. The acid-labile Boc group and the free hydroxyl group provide two distinct points of functionalization that can be addressed in a controlled, stepwise manner . This allows for the systematic introduction of structural diversity in a library format, a strategy that is well-established for generating new chemical entities with potential biological activity against a wide range of targets, including protein kinases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.